

Recommended solvents and concentrations for DSM705 stock solutions

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Compound of Interest

Compound Name: DSM705

Cat. No.: B10823750

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Application Notes and Protocols for DSM705

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSM705 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium species, the causative agents of malaria.^{[1][2]} It exhibits nanomolar potency against Plasmodium falciparum and Plasmodium vivax DHODH, with no significant inhibition of the mammalian enzyme, highlighting its potential as a targeted antimalarial therapeutic.^{[1][2][3]} These application notes provide detailed protocols for the preparation of **DSM705** stock solutions and its use in in vitro anti-malarial assays.

Data Presentation

Recommended Solvents and Concentrations for DSM705 Stock Solutions

For optimal results, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, follow the guidelines below.

| Solvent | Maximum Concentration | Storage Temperature | Shelf Life |
|---------------------------|-----------------------|---------------------|------------|
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | -20°C | 1 month |
| -80°C | 6 months | | |

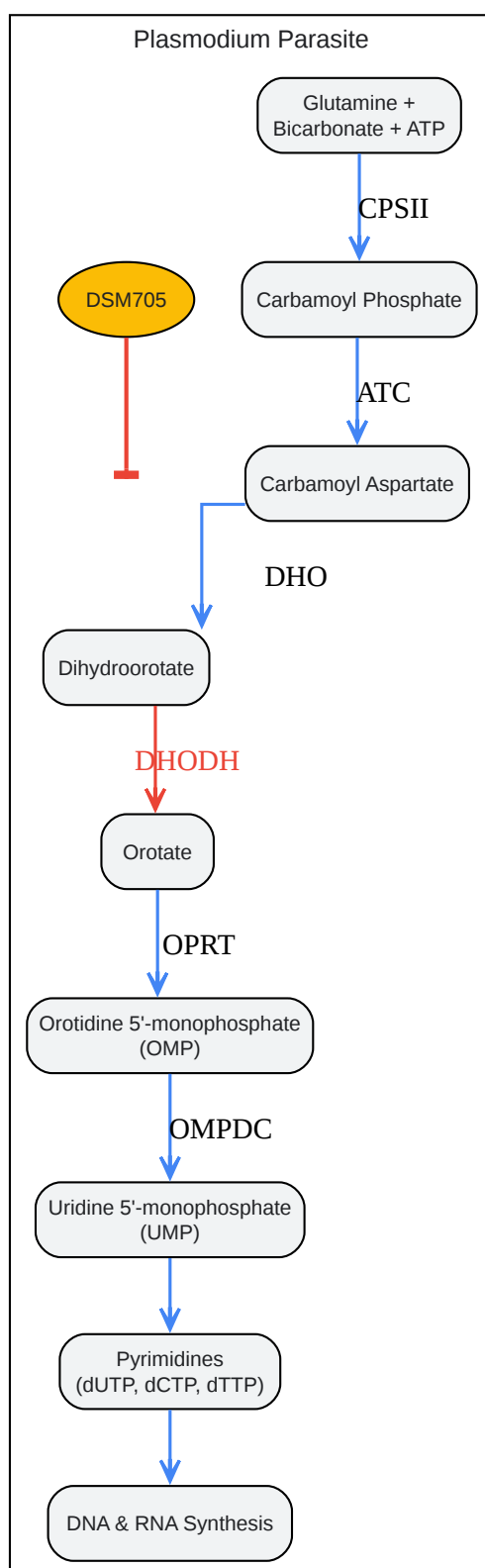
Note: For in vivo studies, further dilution with vehicles such as corn oil or a mixture of PEG300, Tween-80, and saline is required.[1][3] Always ensure the final concentration of DMSO is non-toxic to the experimental system (typically <0.5% for in vitro cell-based assays).

In Vitro Activity of DSM705

| Target | IC50 / EC50 |
|-------------------------------------|-------------|
| P. falciparum DHODH (PfDHODH) | 95 nM |
| P. vivax DHODH (PvDHODH) | 52 nM |
| P. falciparum 3D7 strain (in vitro) | 12 nM |

Signaling Pathway

DSM705 targets the de novo pyrimidine biosynthesis pathway in Plasmodium, which is essential for the synthesis of DNA and RNA, and therefore crucial for parasite replication. Unlike their mammalian hosts, Plasmodium parasites are unable to salvage pyrimidines from their environment and are entirely dependent on this de novo pathway. This dependency creates a therapeutic window for selective inhibitors like **DSM705**. The enzyme dihydroorotate dehydrogenase (DHODH) catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.



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Caption: Mechanism of action of **DSM705** in the Plasmodium pyrimidine biosynthesis pathway.

Experimental Protocols

Preparation of DSM705 Stock Solution (10 mM in DMSO)

Materials:

- **DSM705** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer

Procedure:

- Calculate the required mass: To prepare a 10 mM stock solution, use the following formula:
$$\text{Mass (mg)} = 10 \text{ mmol/L} \times \text{Molar Mass (g/mol)} \times \text{Volume (L)} \times 1000 \text{ mg/g}$$

(Molar Mass of **DSM705** = 404.39 g/mol) For 1 mL (0.001 L) of a 10 mM solution, the required mass is: $10 \times 404.39 \times 0.001 = 4.0439 \text{ mg}$.
- Weigh **DSM705**: Accurately weigh the calculated amount of **DSM705** powder in a sterile microcentrifuge tube.
- Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the tube.
- Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
- Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[3]

In Vitro Anti-malarial Susceptibility Assay (SYBR Green I-based)

This protocol provides a general method for determining the in vitro efficacy of **DSM705** against the asexual erythrocytic stages of *P. falciparum*.

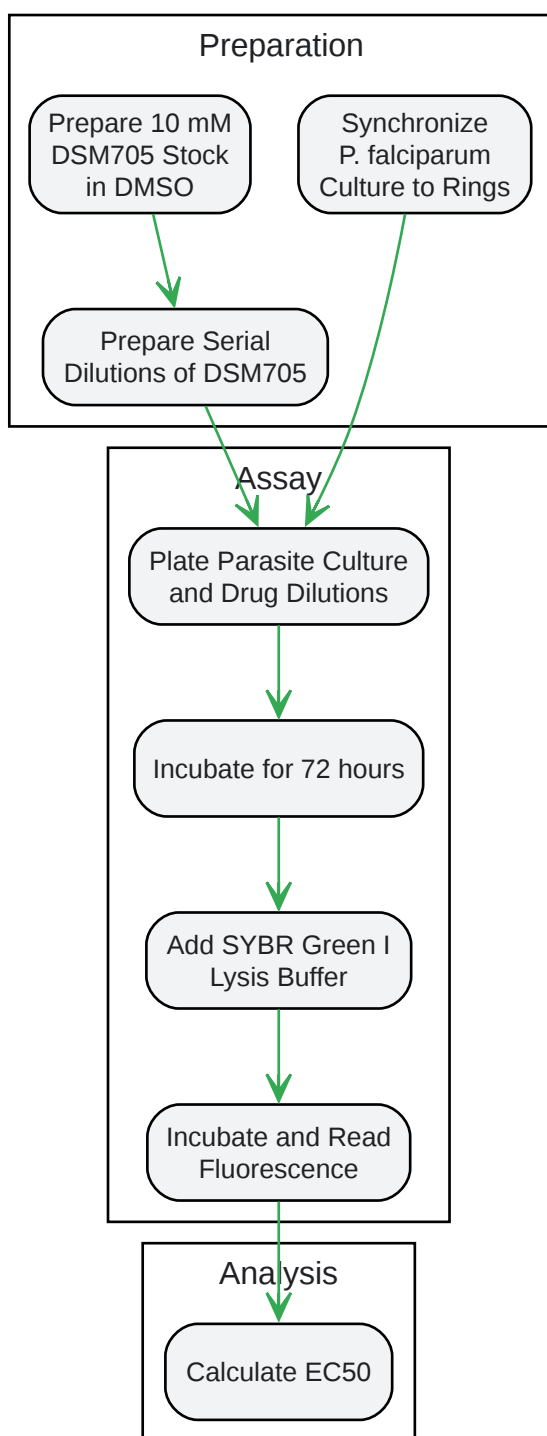
Materials:

- *P. falciparum* culture (synchronized to the ring stage)
- Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax I or human serum)
- Human erythrocytes
- **DSM705** stock solution (10 mM in DMSO)
- 96-well black microtiter plates, sterile
- SYBR Green I lysis buffer
- Fluorescence plate reader

Procedure:

- Prepare parasite culture: Adjust the parasitemia of a synchronized ring-stage *P. falciparum* culture to 0.5-1% at a 2% hematocrit in complete culture medium.
- Prepare drug dilutions: Perform serial dilutions of the **DSM705** stock solution in complete culture medium to achieve the desired final concentrations for the assay. Remember to include a drug-free control (with the same final DMSO concentration as the highest **DSM705** concentration) and a background control (uninfected erythrocytes).
- Plate the assay: Add the diluted **DSM705** and control solutions to the 96-well plate. Then, add the parasite culture to each well. The final volume in each well should be consistent (e.g., 200 μ L).
- Incubate: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
- Lyse cells and stain DNA: Add SYBR Green I lysis buffer to each well.

- Incubate for staining: Incubate the plate in the dark at room temperature for 1-2 hours.
- Measure fluorescence: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
- Data analysis: Subtract the background fluorescence from all readings. Plot the fluorescence intensity against the log of the **DSM705** concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.



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Caption: General workflow for in vitro anti-malarial susceptibility testing of **DSM705**.

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